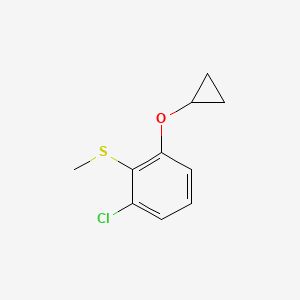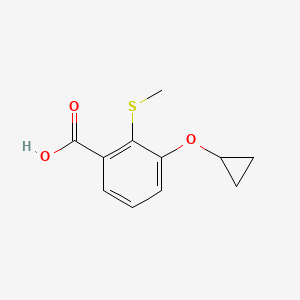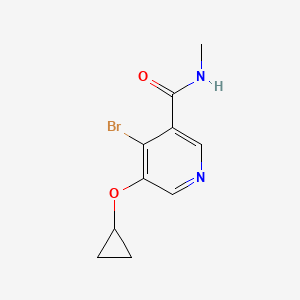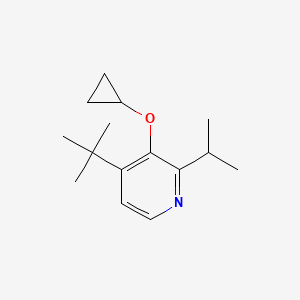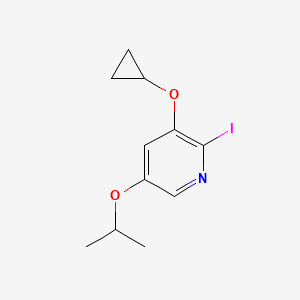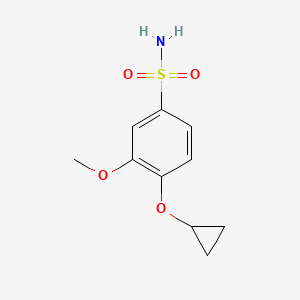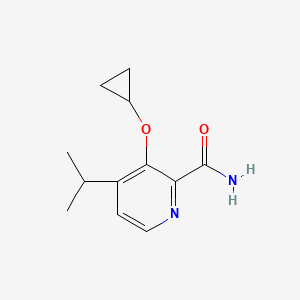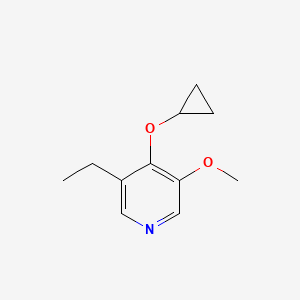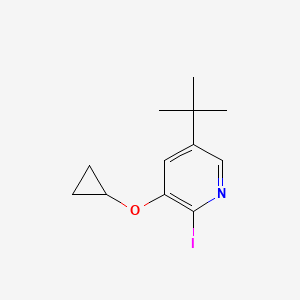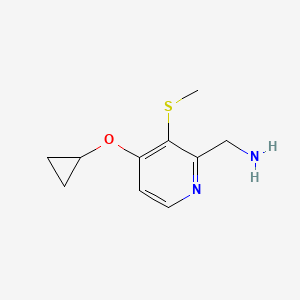
(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine is an organic compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a pyridin-2-ylmethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the cyclopropoxy and methylthio groups. One common method involves the use of copper-catalyzed reactions under mild conditions to achieve the desired product . The reaction conditions often include the use of water as a solvent and mild temperatures to facilitate the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar copper-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis.
Substitution: It can participate in substitution reactions where the cyclopropoxy or methylthio groups are replaced by other functional groups.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for oxidation, boron reagents for Suzuki–Miyaura coupling, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyridin-2-yl-methanones, substituted pyridine derivatives, and coupled products with various aryl or alkyl groups .
Aplicaciones Científicas De Investigación
(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways. Computational studies and experimental data suggest that the compound’s unique structure allows it to bind effectively to its targets, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
(3-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanamine: A similar compound with the cyclopropoxy and methylthio groups in different positions.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Another pyridine derivative with potential biological activities.
Uniqueness
(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14N2OS |
|---|---|
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
(4-cyclopropyloxy-3-methylsulfanylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2OS/c1-14-10-8(6-11)12-5-4-9(10)13-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3 |
Clave InChI |
SJMALNDXPMSOLH-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CN=C1CN)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


